4-((4-bromophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE is a complex organic compound that features a pyrazole ring substituted with bromophenyl and fluorobenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-BROMOPHENYL)SULFANYL]MORPHOLINE: Similar in structure but with a morpholine ring instead of a pyrazole ring.
4-[(4-BROMOPHENYL)SULFONYL]ANILINE: Contains an aniline group instead of the pyrazole ring.
3-[(4-BROMOPHENYL)SULFANYL]-1-(4-ETHYLPHENYL)-1-PROPANONE: Features a propanone group instead of the pyrazole ring.
Uniqueness
The uniqueness of 4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE lies in its specific substitution pattern and the presence of both bromophenyl and fluorobenzenesulfonyl groups
Properties
Molecular Formula |
C17H14BrFN2O2S2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfanyl-1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C17H14BrFN2O2S2/c1-11-17(24-15-7-3-13(18)4-8-15)12(2)21(20-11)25(22,23)16-9-5-14(19)6-10-16/h3-10H,1-2H3 |
InChI Key |
PKONCXUATQROAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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